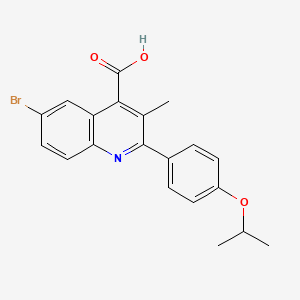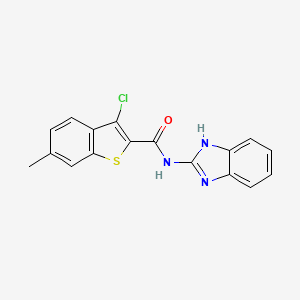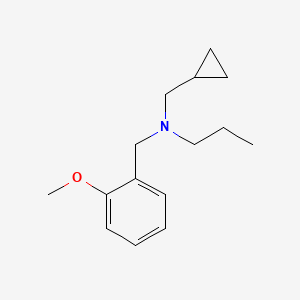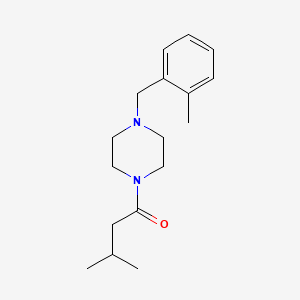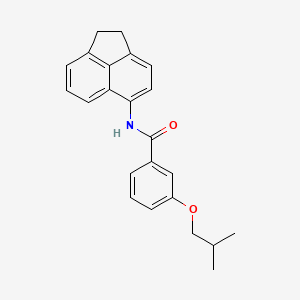
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide, also known as DIBO, is a chemical compound that has been studied extensively for its potential applications in scientific research. DIBO is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins.
Applications De Recherche Scientifique
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer and infectious diseases. NMT is overexpressed in many types of cancer, and its inhibition by N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has been shown to reduce the growth and proliferation of cancer cells. N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has also been shown to have antiviral activity against several viruses, including HIV and hepatitis C virus.
Mécanisme D'action
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide inhibits NMT by binding to its active site and preventing the transfer of myristic acid to target proteins. This post-translational modification is essential for the proper localization and function of many proteins, including those involved in cancer and viral infections. By inhibiting NMT, N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide disrupts this process and leads to the degradation of these proteins.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of viral replication, and the modulation of immune responses. N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide has also been shown to have anti-inflammatory properties and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide as a research tool is its specificity for NMT, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. In addition, N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide is a potent inhibitor of NMT, and its use may lead to off-target effects and unintended consequences.
Orientations Futures
There are several future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide, including the development of more potent and selective inhibitors of NMT, the investigation of the long-term effects of N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide on cells and organisms, and the exploration of its potential applications in other areas of research, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antiviral and anti-inflammatory effects of N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide.
Méthodes De Synthèse
The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide involves several steps, including the preparation of the starting materials and the coupling reaction between them. The starting materials for N-(1,2-dihydro-5-acenaphthylenyl)-3-isobutoxybenzamide synthesis are 1,2-dihydroacenaphthylene and 3-isobutoxybenzoyl chloride, which are reacted in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-15(2)14-26-19-7-3-6-18(13-19)23(25)24-21-12-11-17-10-9-16-5-4-8-20(21)22(16)17/h3-8,11-13,15H,9-10,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBVJSSUIBKCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluoro-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5815631.png)

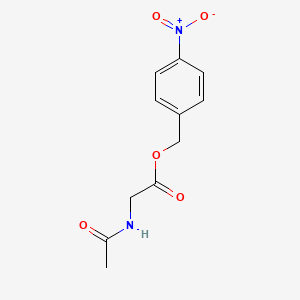
![N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)
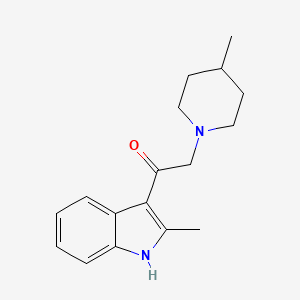
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5815651.png)
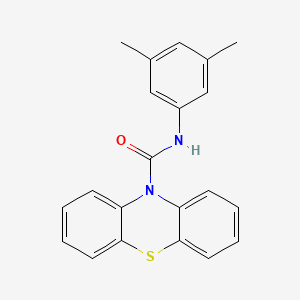
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)


